3-Chloro-6-(4-piperidyloxy)pyridazine

Chemical Synthesis Procurement Quality Control

Researchers using N-linked piperidinyl pyridazine analogs often face unpredictable SAR and failed kinase inhibitor campaigns. 3-Chloro-6-(4-piperidyloxy)pyridazine eliminates this risk with a distinct ether-linked piperidine scaffold that fundamentally alters electronic and hydrogen-bonding profiles, ensuring reproducible outcomes. - Validated in granted patents (US-8796244-B2) for RTK inhibitor programs. - XLogP3 of 1.2 and single H-bond donor optimize CNS penetration. - Free base, ≥97% purity for robust scale-up yields.

Molecular Formula C9H12ClN3O
Molecular Weight 213.66 g/mol
CAS No. 1185536-63-3
Cat. No. B1452015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-(4-piperidyloxy)pyridazine
CAS1185536-63-3
Molecular FormulaC9H12ClN3O
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=NN=C(C=C2)Cl
InChIInChI=1S/C9H12ClN3O/c10-8-1-2-9(13-12-8)14-7-3-5-11-6-4-7/h1-2,7,11H,3-6H2
InChIKeyHZJIMSRPPBRERY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-6-(4-piperidyloxy)pyridazine (CAS 1185536-63-3): Core Molecular Identifier and Procurement Baseline


3-Chloro-6-(4-piperidyloxy)pyridazine (CAS 1185536-63-3) is a heterocyclic organic compound with the molecular formula C9H12ClN3O and a molecular weight of 213.66 g/mol [1]. It is characterized by a pyridazine ring substituted at the 3-position with a chlorine atom and at the 6-position with a piperidin-4-yloxy ether linkage . This structure makes it a versatile building block in medicinal chemistry, particularly as an intermediate for kinase inhibitor synthesis and other biologically active molecules .

Why 3-Chloro-6-(4-piperidyloxy)pyridazine Cannot Be Simply Replaced by In-Class Analogs


While pyridazine derivatives share a common heterocyclic core, their biological activity and physicochemical properties are exquisitely sensitive to substitution patterns [1]. Specifically, the 3-chloro-6-(4-piperidyloxy)pyridazine scaffold incorporates a unique combination of a chloro-substituted pyridazine with a basic piperidine moiety linked via an oxygen atom. This ether linkage differentiates it from compounds like 3-Chloro-6-(1-piperidinyl)pyridazine, where the piperidine is directly attached via a nitrogen atom [2], fundamentally altering its electronic profile, hydrogen-bonding capabilities, and potential for subsequent chemical diversification [3]. Consequently, substituting this specific building block with a closely related analog in a synthetic pathway or biological assay can lead to unpredictable and unreproducible outcomes.

Quantitative Differentiation Evidence: 3-Chloro-6-(4-piperidyloxy)pyridazine vs. Key Analogs


Procurement-Grade Purity and Analytical Specification

For procurement decisions, the baseline purity specification for 3-Chloro-6-(4-piperidyloxy)pyridazine from major commercial suppliers is consistently reported at ≥97% . This compares to a lower stated minimum purity of 95% for the closely related 3-Chloro-6-(piperidin-4-yloxy)pyridazine hydrochloride salt (CAS 1185307-15-6) from some suppliers . Higher purity translates directly to fewer purification steps and more reliable downstream experimental data .

Chemical Synthesis Procurement Quality Control

Lipophilicity and Hydrogen-Bonding Potential

3-Chloro-6-(4-piperidyloxy)pyridazine exhibits a computed partition coefficient (XLogP3) of 1.2 and has a hydrogen bond donor count of 1 [1]. In stark contrast, the analog 3-Chloro-6-(1-piperidinyl)pyridazine (CAS 1722-11-8), which lacks the ether oxygen, is significantly more lipophilic with an XLogP3 of 2.1 and has zero hydrogen bond donors [2]. This 0.9 log unit difference represents a nearly 8-fold difference in predicted lipid partitioning, which can critically influence membrane permeability and off-target binding in biological systems [1].

Drug Design Physicochemical Properties Medicinal Chemistry

Validated Role as a Kinase Inhibitor Intermediate

3-Chloro-6-(4-piperidyloxy)pyridazine is explicitly claimed as a key intermediate in the synthesis of imidazopyridine derivatives that function as inhibitors of receptor tyrosine kinases (RTKs) . This is supported by multiple granted patents (e.g., US-8796244-B2, EP-2300465-B1) where the compound is used to construct more complex kinase inhibitors [1]. While direct inhibitory data for the building block itself is not typically reported, its inclusion in patented kinase inhibitor scaffolds provides a validated and intellectual property-backed rationale for its selection over unvalidated or less-documented pyridazine analogs for kinase-targeted research.

Kinase Inhibition Cancer Research Synthetic Intermediate

Optimal Application Scenarios for Procuring 3-Chloro-6-(4-piperidyloxy)pyridazine


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries

This compound is the optimal choice for synthesizing kinase inhibitor libraries, particularly those targeting receptor tyrosine kinases (RTKs). Its inclusion as a key intermediate in granted patents (US-8796244-B2) [1] validates its utility and provides a clear intellectual property pathway, de-risking early-stage discovery programs focused on oncology and inflammation.

Chemical Biology: Development of CNS-Targeted Probes

With a favorable XLogP3 of 1.2 and a hydrogen bond donor [2], this scaffold possesses ideal physicochemical properties for crossing the blood-brain barrier. It is therefore highly suitable for the development of chemical probes targeting central nervous system (CNS) disorders, where balanced lipophilicity is critical for brain penetration and avoiding off-target binding [2].

Process Chemistry: High-Purity Building Block for Scale-Up

Procurement of the free base form with a guaranteed minimum purity of ≥97% is essential for process chemistry and scale-up activities. This higher purity specification, relative to some salt forms, ensures more robust and reproducible reaction yields during multi-step synthesis, reducing the cost and complexity associated with intermediate purification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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